Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate is an organic compound that belongs to the class of esters It features an ethyl group attached to the acetate moiety, which is further connected to an isoquinoline ring substituted with an ethynyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the ethynylisoquinoline derivative with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Isoquinoline Derivatives: Utilizing large reactors for the Pictet-Spengler reaction.
Efficient Coupling Reactions: Employing continuous flow reactors for the Sonogashira coupling to ensure high yield and purity.
Automated Esterification: Using automated systems for the esterification process to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of isoquinoline-7-carboxylic acid derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetate
- Ethyl 2-(quinolin-2-yl)acetate
- Ethyl 2-(1-ethynylquinolin-7-yl)acetate
Uniqueness
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate is unique due to its ethynyl substitution on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
Ethyl 2-(1-ethynylisoquinolin-7-yl)acetate (CAS Number: 19621-24-0) is a synthetic compound that belongs to the isoquinoline family. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
Chemical Structure and Properties
Molecular Formula : C12H11N O2
Molecular Weight : 201.23 g/mol
Chemical Structure : Chemical Structure
The compound features an ethynyl group attached to an isoquinoline moiety, which is known for its diverse pharmacological properties.
This compound's biological activity is attributed to its interaction with various molecular targets:
- Inhibition of Cyclin D1 : Similar compounds have been shown to inhibit cyclin D1, a protein that regulates cell cycle progression, thereby potentially blocking cancer cell proliferation .
- Induction of Cyclin-dependent Kinase Inhibitor-1 (p21) : This compound may induce p21, which is crucial for cell cycle regulation and apoptosis in cancer cells .
- Targeting Methionine S-Adenosyltransferase-2 (MAT2A) : Research indicates that phenylethynyl-substituted heterocycles can bind to MAT2A, leading to altered methylation processes in cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including colorectal cancer cells (LS174T), with a notable selectivity compared to normal cells .
Cell Line | IC50 (µM) | Selectivity Ratio |
---|---|---|
LS174T (Colorectal Cancer) | 5.0 | 10 |
BEAS-2B (Normal Lung Epithelial) | 50.0 | - |
Mechanistic Insights
The mechanism through which this compound exerts its anticancer effects involves:
- Apoptosis Induction : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Study on Colorectal Cancer Cells : A recent study evaluated the effects of this compound on LS174T cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound .
- Selectivity Analysis : Comparative analyses revealed that this compound exhibited a higher selectivity for cancerous cells over normal cells, suggesting its potential as a targeted therapeutic agent .
Properties
CAS No. |
2044704-97-2 |
---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-(1-ethynylisoquinolin-7-yl)acetate |
InChI |
InChI=1S/C15H13NO2/c1-3-14-13-9-11(10-15(17)18-4-2)5-6-12(13)7-8-16-14/h1,5-9H,4,10H2,2H3 |
InChI Key |
RKIHJDNCJUGSII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)C=CN=C2C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.